2-(2-methyl-1H-imidazol-1-yl)ethanamine
Overview
Description
2-(2-methyl-1H-imidazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Immunomodulatory Properties
Imiquimod, a compound closely related to 2-(2-methyl-1H-imidazol-1-yl)ethanamine, is known for its ability to modulate immune responses. It acts by inducing the local production of cytokines such as IFN-α, -β, and various interleukins, without showing inherent antiviral or antiproliferative activity in vitro. In vivo studies have demonstrated its effectiveness in stimulating onsite cytokine secretion, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This has justified its use as a topical agent for treating various skin disorders, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).
Receptor Interactions and Toxicological Implications
The interaction between alpha-2 adrenergic receptors and imidazoline receptors is crucial in understanding the toxicological aspects of related compounds. Imidazoline receptors, identified as I-1, I-2, and I-3, play roles in various physiological responses, including blood pressure regulation, depression, and glucose homeostasis. This understanding has implications for the development of new therapeutic agents and the management of imidazoline overdose cases (Lowry & Brown, 2014).
Antihypertensive Agents and Monoamine Systems
Research has explored the relationship between central monoamine pathways and antihypertensive agents that act on imidazoline receptors. Findings suggest that while first-generation agents like clonidine activate alpha 2-adrenoceptors, newer agents like rilmenidine and moxonidine target imidazoline receptors. Despite these differences, the hypotensive effects produced by these agents seem to depend on central monoamine pathways, indicating a similar mechanism of action at a physiological level (Head, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects would depend on the specific pathway and the nature of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability . The specific ADME properties would depend on various factors, including the compound’s chemical structure and the physiological context.
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular levels, often resulting in changes in cell function or viability .
Biochemical Analysis
Biochemical Properties
It is known that imidazole rings, which 2-(2-methyl-1H-imidazol-1-yl)ethanamine contains, show excellent solubility in water and other polar solvents . This suggests that this compound could potentially interact with a variety of enzymes, proteins, and other biomolecules in the body.
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to other imidazole compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVROWZQJVDFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390136 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113741-01-8 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.